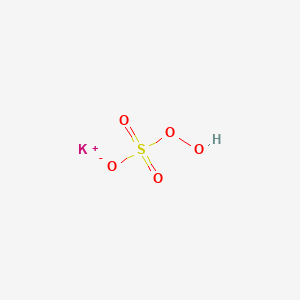

potassium;hydroxy sulfate

Description

Historical Academic Context and Significance in Inorganic Chemistry

Historically, potassium hydrogen sulfate's significance is rooted in its role as an intermediate in fundamental chemical processes. Notably, it was a key component in the Mannheim process for producing potassium sulfate (B86663), a reaction of potassium chloride with sulfuric acid that also yields hydrogen chloride. wikipedia.org It is also generated as a byproduct in the production of nitric acid from potassium nitrate (B79036) and sulfuric acid. wikipedia.org In the realm of inorganic chemistry, early research often involved its use in high-temperature reactions and as a flux for decomposing ores and minerals. nih.govacs.org Studies on molten salt systems, particularly the sodium hydrogen sulfate-potassium hydrogen sulfate eutectic, have provided deep insights into the behavior of various inorganic compounds at elevated temperatures. publish.csiro.auresearchgate.netpublish.csiro.au These investigations explored the acidic and oxidizing properties of the molten eutectic, examining its reactions with metals, metal oxides, and various inorganic anions. publish.csiro.auresearchgate.net

Overview of Foundational Research Areas

Foundational research on potassium hydrogen sulfate has largely centered on its catalytic properties and its behavior in molten salt systems. As a catalyst, it has been recognized for being inexpensive, eco-friendly, and easy to handle. researchgate.neteurjchem.com Early applications in organic synthesis showcased its effectiveness in promoting various transformations, often leading to excellent yields and high selectivity. researchgate.net

A significant area of foundational research has been its use in molten salt chemistry. The eutectic mixture of sodium hydrogen sulfate and potassium hydrogen sulfate, with a melting point of 125°C, has been a particularly valuable medium for studying chemical reactions in a non-aqueous, ionic environment. publish.csiro.au Research in this area has systematically investigated the reactions of a wide array of substances, including metals, metal oxides, and various salts, providing a comprehensive understanding of the melt's chemical properties. publish.csiro.auresearchgate.net

The thermal decomposition of potassium hydrogen sulfate has also been a subject of study. Upon heating, it converts to potassium pyrosulfate, and at even higher temperatures, it decomposes further into potassium sulfate and sulfur trioxide. wikipedia.org Spectroscopic studies, such as in-situ high-temperature Raman spectroscopy, have been instrumental in elucidating the structural transformations that occur during these processes. jlu.edu.cn

Current Research Frontiers and Emerging Interests

Current research on potassium hydrogen sulfate is vibrant and expanding, with a strong focus on its applications in green chemistry and advanced materials. Its role as a reusable, solid acid catalyst is of particular interest as the demand for sustainable chemical processes grows. researchgate.net Researchers are continuously exploring its use in a wide range of organic reactions, including esterification, the synthesis of acylals, and multi-component reactions for creating complex molecules. researchgate.netrsc.orgresearchgate.netccsenet.org

The development of ionic liquids is another exciting frontier where potassium hydrogen sulfate is finding new applications. It is used in the synthesis of various ionic liquids, which are valued for their unique properties as solvents and catalysts. mdpi.commmu.ac.uk For instance, 1-butyl-3-methylimidazolium hydrogen sulfate, an ionic liquid derived from potassium hydrogen sulfate, has shown promise as a catalyst in its own right. researchgate.net

Furthermore, there is growing interest in the role of potassium hydrogen sulfate in environmental applications. It is a component of some advanced oxidation processes for wastewater treatment, where it is part of the mixture used to generate sulfate radicals for degrading organic pollutants. frontiersin.org Its use in the synthesis of fertilizers and as a pH regulator in various industries also continues to be an area of active interest and development. nih.govchemimpex.com

The table below summarizes some of the key research areas and findings related to potassium hydrogen sulfate:

| Research Area | Key Findings | Representative Reactions/Applications |

| Catalysis | Inexpensive, reusable, and efficient solid acid catalyst. researchgate.net | Fischer esterification, synthesis of acylals, Biginelli reaction, synthesis of amidoalkyl naphthols. researchgate.netrsc.orgccsenet.orgthieme-connect.com |

| Molten Salt Chemistry | The NaHSO₄-KHSO₄ eutectic acts as an acidic and oxidizing medium. publish.csiro.au | Reactions with metals, metal oxides, and inorganic anions to form sulfates and other products. publish.csiro.auresearchgate.net |

| Thermal Decomposition | Decomposes to potassium pyrosulfate and then to potassium sulfate and sulfur trioxide upon heating. wikipedia.org | 2 KHSO₄ → K₂S₂O₇ + H₂O |

| Ionic Liquids | Used as a reagent in the synthesis of hydrogen sulfate-based ionic liquids. mdpi.com | Synthesis of [C₄mim][HSO₄] and [C₄py][HSO₄]. mdpi.com |

| Green Chemistry | Employed in solvent-free and multi-component reactions, promoting environmentally benign synthesis. rsc.orgresearchgate.netccsenet.org | One-pot synthesis of dihydropyrimidinones and amidoalkyl naphthols under solvent-free conditions. researchgate.netccsenet.org |

Properties

IUPAC Name |

potassium;hydroxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O5S/c;1-5-6(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBMCNHOEMXPTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Research Applications

Established Synthetic Pathways

The large-scale production of potassium hydrogen sulfate (B86663) is dominated by two primary industrial methods, which are valued for their efficiency and integration into broader chemical manufacturing processes.

Exothermic Reaction of Potassium Chloride and Sulfuric Acid (Mannheim Process)

The Mannheim process is a cornerstone of industrial potassium sulfate (K₂SO₄) production, with potassium hydrogen sulfate being the essential intermediate product. wikipedia.orgballestra.com The initial stage of this process involves the exothermic reaction of potassium chloride (KCl) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgaldfrp.com This reaction proceeds readily at relatively low temperatures, ranging from room temperature to 100°C. google.com The primary products of this first step are potassium hydrogen sulfate (KHSO₄) and hydrogen chloride (HCl) gas. wikipedia.orgballestra.com

The chemical equation for this reaction is: KCl + H₂SO₄ → KHSO₄ + HCl wikipedia.org

This initial step is highly efficient, and in 1985, over 1 million tons of KHSO₄ were produced via this method. wikipedia.org The process is typically carried out in a specialized Mannheim furnace, which is constructed with heat and acid-resistant bricks to withstand the corrosive nature of the reactants and products. wikipedia.org

| Mannheim Process (First Stage) | |

| Reactant 1 | Potassium Chloride (KCl) |

| Reactant 2 | Sulfuric Acid (H₂SO₄) |

| Product 1 | Potassium Hydrogen Sulfate (KHSO₄) |

| Product 2 | Hydrogen Chloride (HCl) |

| Reaction Type | Exothermic |

| Temperature | Room Temperature to 100°C google.com |

In the subsequent stage of the full Mannheim process, the newly formed potassium hydrogen sulfate is reacted with additional potassium chloride at much higher temperatures (above 600°C) to produce the final product, potassium sulfate (K₂SO₄). ballestra.comaldfrp.com

By-product Formation in Nitric Acid Production from Potassium Nitrate (B79036) and Sulfuric Acid

Potassium hydrogen sulfate is also obtained as a significant by-product in the synthesis of nitric acid (HNO₃) from potassium nitrate (KNO₃) and sulfuric acid. wikipedia.orgsciencemadness.org This classic method involves heating a mixture of potassium nitrate and concentrated sulfuric acid, which leads to the distillation of nitric acid, leaving behind a residue of potassium hydrogen sulfate. wikipedia.orgsciencemadness.org

The reaction is represented by the following chemical equation: KNO₃ + H₂SO₄ → KHSO₄ + HNO₃ wikipedia.org

The procedure involves mixing the reactants and heating the flask to distill the nitric acid, which has a boiling point of approximately 83°C. sciencemadness.org The potassium hydrogen sulfate remains in the reaction vessel as a crystalline solid or slurry upon cooling. sciencemadness.orgsciencemadness.org This method is a common source of KHSO₄ for laboratory-scale applications, and the resulting product can be purified by recrystallization from water to remove any residual nitrate or sulfuric acid. sciencemadness.org

| Nitric Acid Production By-product | |

| Reactant 1 | Potassium Nitrate (KNO₃) |

| Reactant 2 | Sulfuric Acid (H₂SO₄) |

| Primary Product | Nitric Acid (HNO₃) |

| By-product | Potassium Hydrogen Sulfate (KHSO₄) |

| Process | Distillation |

Advanced Laboratory-Scale Synthesis Techniques

For specific research applications requiring high purity or particular morphologies, advanced synthesis techniques are employed. These methods offer greater control over reaction conditions and product characteristics.

Solvent-Free Synthetic Approaches

In the context of green chemistry, solvent-free reactions are increasingly important for minimizing waste and environmental impact. While potassium hydrogen sulfate is often used as an efficient catalyst in various solvent-free organic syntheses, the principle can also be applied to its own preparation on a laboratory scale. researchgate.netthieme-connect.com The industrial methods described above are, in essence, large-scale solvent-free reactions.

For laboratory purposes, a direct, solvent-free synthesis can be performed by carefully heating stoichiometric amounts of reactants, such as potassium chloride and sulfuric acid, or by the thermal decomposition of other potassium salts in the presence of sulfuric acid. This approach avoids the use of aqueous or organic solvents, simplifying the workup process and reducing chemical waste. The reaction progress can be monitored by observing the evolution of gas (such as HCl) and the physical transformation of the reactants into the final product.

Single Crystal Growth Techniques for Structural and Spectroscopic Investigations

The growth of large, high-quality single crystals of KHSO₄ is essential for detailed structural analysis (e.g., X-ray diffraction) and spectroscopic studies. These investigations provide fundamental insights into the compound's physical and chemical properties.

Influence of Growth Conditions on Crystal Morphology

The morphology of potassium hydroxy sulfate (KHSO₄), also known as potassium bisulfate or potassium hydrogen sulfate, is intrinsically linked to the conditions under which its crystals are grown. While extensive quantitative data correlating specific growth parameters to morphological outcomes are not widely documented in publicly available research, established crystallographic principles and existing studies on KHSO₄ provide insight into the factors influencing its crystal habit. The primary method for producing single crystals of KHSO₄ for research applications is the slow evaporation of an aqueous solution at room temperature. karazin.uapnu.edu.ua

The final shape of a crystal is determined by the relative growth rates of its different crystallographic faces. Any condition that alters these relative rates can modify the crystal's morphology. Key factors influencing the crystal habit include the level of supersaturation, temperature, pH of the growth medium, and the presence of impurities.

Reports indicate that single crystals of potassium hydrogen sulfate grown via slow evaporation from an aqueous solution form within a period of 30 to 70 days. karazin.uaresearchgate.net The resulting crystals are characterized as belonging to the orthorhombic crystal system. pnu.edu.ua One study specifically described the grown crystals as having a bipyramidal form, with a morphology similar to that of di-Ammonium hydrogen phosphate. researchgate.net

Supersaturation

Supersaturation is the primary driving force for crystal growth. The rate at which solute molecules are incorporated into the crystal lattice is a function of the solution's supersaturation level. While specific studies detailing the effect of varying supersaturation on KHSO₄ morphology are scarce, it is a fundamental principle that very high levels of supersaturation often lead to rapid, uncontrolled growth, which can result in dendritic or polycrystalline structures rather than well-defined single crystals. Conversely, low supersaturation, achieved through methods like slow solvent evaporation or gradual cooling, promotes slower, more orderly growth, which is essential for obtaining high-quality crystals with distinct faces.

Temperature

Temperature plays a crucial role in determining the solubility of KHSO₄ and, consequently, in controlling the rate of supersaturation. Research has shown that the solubility of potassium hydrogen sulfate in water increases with a rise in temperature, indicating a high-temperature coefficient of solubility. researchgate.net This property makes the slow evaporation technique effective, as a stable temperature allows for a gradual and controlled increase in solute concentration. Fluctuations in temperature during the growth process can lead to spontaneous nucleation or dissolution, adversely affecting the quality and morphology of the final crystal.

pH of the Solution

Potassium hydrogen sulfate is an acidic salt, and its aqueous solutions are strongly acidic. cobalt-nickel.netechemi.com The pH of the crystallization medium can influence the surface charge of the crystal faces and the speciation of ions in the solution, which in turn can affect the adsorption of growth units and impurities. However, specific research detailing the systematic effect of pH adjustments on the crystal morphology of KHSO₄ has not been found in the reviewed literature.

Effect of Impurities

Due to the limited specific research data on the morphological variations of KHSO₄ with different growth conditions, a detailed data table cannot be provided. The available information primarily describes the general growth method and the resulting orthorhombic crystal structure.

Crystallographic and Structural Investigations of Potassium Hydrogen Sulfate

Fundamental Crystal Structures and Polymorphism

Potassium hydrogen sulfate (B86663) crystallizes in a well-defined structure at ambient conditions, exhibiting polymorphism under varying temperatures.

Orthorhombic System and Space Group Analysis (e.g., Pbca)

At room temperature, potassium hydrogen sulfate adopts an orthorhombic crystal system. iucr.org This system is characterized by three unequal axes that are all perpendicular to each other. Detailed crystallographic studies have identified its space group as Pbca. iucr.org The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision through single-crystal X-ray diffraction.

| Parameter | Value (Cotton et al., 1975) iucr.org |

|---|---|

| a | 8.412 (2) Å |

| b | 9.800 (3) Å |

| c | 18.957 (5) Å |

| Space Group | Pbca |

| Crystal System | Orthorhombic |

Crystallographically Distinct HSO₄⁻ Ions and Asymmetric Unit Configuration

A key feature of the potassium hydrogen sulfate crystal structure is the presence of two crystallographically distinct hydrogen sulfate (HSO₄⁻) ions within the asymmetric unit. iucr.org This distinction means that the two types of HSO₄⁻ ions occupy different positions and orientations within the crystal lattice, leading to different bonding environments and structural roles.

Hydrogen Bonding Networks and Their Structural Implications

Formation of Dimeric and Chain Structures via Hydrogen Bonds

The two distinct HSO₄⁻ ions engage in different hydrogen-bonding motifs. iucr.org One type of ion links together to form a dimeric structure across a center of symmetry. This arrangement is analogous to the dimers seen in carboxylic acids. The second type of HSO₄⁻ ion forms an infinite polymeric chain through hydrogen bonding along a glide plane. iucr.org These two distinct supramolecular structures, a finite dimer and an infinite chain, coexist within the same crystal lattice, creating a unique and complex structural arrangement.

Analysis of O···O Distances in Hydrogen Bonds

The geometry of the hydrogen bonds provides insight into their strength and nature. The O-H···O system in the dimeric unit is observed to be more linear compared to the hydrogen bonds that form the polymeric chain. iucr.org In the dimeric unit, the hydrogen bonds are nearly parallel to the a-axis of the crystal. iucr.org The analysis of interatomic distances reveals that the S-O bond involving the oxygen atom acting as a hydrogen donor is the longest, which is a typical characteristic in hydrogen sulfate ions. Furthermore, the S-O bond to the oxygen atom that accepts the hydrogen bond is also slightly elongated due to electrostatic interactions. iucr.org

Phase Transitions and Structural Reorganization

Potassium hydrogen sulfate undergoes structural phase transitions upon heating, which are directly linked to the reorganization of its hydrogen bonding network. bibliotekanauki.pl Thermal analysis has identified two significant structural phase transitions at approximately 100°C and 175°C. bibliotekanauki.pl

The transition around 100°C is associated with the reorientational motion of one of the sulfate tetrahedra (involved in the chain structure). bibliotekanauki.pl The higher temperature transition, near 175°C, is believed to involve the breakdown or significant alteration of the stronger hydrogen bonds of the dimeric units. bibliotekanauki.pl This requires greater thermal energy and leads to the rotation of the other HSO₄⁻ tetrahedra into new positions, resulting in a significant reorganization of the crystal structure. bibliotekanauki.pl These transitions highlight the dynamic nature of the hydrogen bond network and its critical role in the structural stability of the compound at different temperatures.

Variable-Temperature In Situ Crystallography for Monitoring Transitions

Variable-temperature in situ crystallography is a powerful technique for observing the structural changes in potassium hydrogen sulfate (KHSO4) as it undergoes phase transitions upon heating. This method allows for the real-time monitoring of crystal-to-crystal phase transitions, providing detailed insights into the evolution of the material's structure with temperature nih.govresearchgate.net.

Studies employing this technique have revealed that KHSO4 undergoes a series of transformations upon heating. For instance, the pyrolysis of KHSO4 to potassium pyrosulfate (K2S2O7) has been shown to occur through a distinct three-step kinetic pathway, which can be directly monitored by these crystallographic methods nih.govresearchgate.net.

Furthermore, research combining modulated differential scanning calorimetry (MDSC), thermogravimetric analysis (TGA), and X-ray diffraction has identified multiple phase transitions above room temperature. In a freshly prepared sample, an exothermic and metastable transition occurs around 120 °C, followed by an endothermic transition at approximately 178 °C, and finally, melting at about 212 °C researchgate.net. Temperature-dependent Raman spectroscopy has also been used to observe a structural phase transition at 473 K (200 °C), which is driven by lattice and molecular disorder, leading to a superionic phase researchgate.net. These in situ investigations are crucial for understanding the dynamic structural behavior of KHSO4 as a function of temperature.

Correlation Between Phase Transitions and Proton Conductivity

The structural phase transitions in potassium hydrogen sulfate are intrinsically linked to changes in its proton conductivity. At elevated temperatures, KHSO4 exhibits superprotonic conductivity, a phenomenon directly related to the dynamic disordering of the hydrogen bond network within the crystal structure tandfonline.com.

The crystal structure of KHSO4 at room temperature features two distinct types of hydrogen bonding: a chain or polymer type and a dimer type bibliotekanauki.pl. As the temperature increases, thermal energy becomes sufficient to break these hydrogen bonds. The weaker, chain-type bonds are thought to break around 100 °C, leading to a structural phase transition. A second transition, observed around 175-178 °C, is associated with the breakdown of the stronger, dimer-type hydrogen bonds researchgate.netbibliotekanauki.pl. This disruption of the ordered hydrogen-bonding pattern creates pathways for proton movement, significantly increasing proton conductivity researchgate.netbibliotekanauki.pl.

This increased mobility of protons in the high-temperature phases is a hallmark of superionic conductors researchgate.net. The disordered hydrogen-bonded chains in the high-temperature, higher-symmetry phase facilitate this enhanced conductivity researchgate.net. The delocalization of protons and the dynamic disorder of the H-bond network are therefore directly responsible for the sharp increase in conductivity observed at these phase transitions tandfonline.com.

| Transition Temperature | Associated Structural Change | Impact on Proton Conductivity |

| ~100-120 °C | Breaking of weaker, chain-type hydrogen bonds researchgate.netbibliotekanauki.pl. | Initial increase in conductivity. |

| ~175-178 °C | Breaking or alteration of stronger, dimer-type hydrogen bonds researchgate.netbibliotekanauki.pl. | Significant increase, leading to superionic conduction researchgate.net. |

| ~200 °C (473 K) | Phase transition to a higher symmetry, superionic phase with disordered HSO4- chains researchgate.net. | High proton conductivity due to disordered hydrogen-bonding researchgate.net. |

Investigation of Kinetic Pathways for Crystalline State Transformations

The transformation of potassium hydrogen sulfate into potassium pyrosulfate (K2S2O7) upon heating is not a simple, single-step process. In situ crystallographic studies have revealed that this pyrolysis reaction proceeds through a multi-step kinetic pathway involving distinct intermediate crystalline phases nih.govresearchgate.netresearchgate.net.

The transformation is characterized by a sequence of crystal-to-crystal phase transitions that can be monitored in real time. This pathway provides a detailed understanding of the solid-state reaction mechanism, showing how the parent KHSO4 structure evolves into the final K2S2O7 product nih.govresearchgate.net. The investigation of these kinetic pathways is essential for comprehending the mechanisms that govern solid-state reactions and the formation of new crystalline phases from a single-crystal precursor.

Pressure-Induced Structural Behavior and Electrical Conductivity

Applying external pressure to potassium hydrogen sulfate induces significant changes in its structural behavior and electrical conductivity. Studies using electrical impedance spectroscopy at pressures ranging from 0.5 to 2.5 GPa and temperatures from 120–350 °C have elucidated these effects uni-frankfurt.de.

The temperatures of the primary phase transition (TTr) and melting (Tm) are strongly dependent on the applied pressure. Both TTr and Tm increase with pressure up to a turning point of 1.5 GPa. Beyond this pressure, the trend reverses, and the transition temperatures decrease with increasing pressure uni-frankfurt.de.

A notable pressure-induced phenomenon is the reversible decomposition of KHSO4 at pressures above 0.5 GPa. Raman scattering experiments suggest that KHSO4 can decompose into compounds such as tripotassium hydrogen disulfate (K3H(SO4)2) and sulfuric acid (H2SO4) uni-frankfurt.de. This decomposition significantly affects the material's electrical properties. The resulting high-temperature phase, which is likely a mixture of KHSO4 and its decomposition products, exhibits typical protonic electrical conductivity values of approximately 10⁻¹ S/cm up to 2.5 GPa uni-frankfurt.de.

Pressure Dependence of Phase Transition and Melting Temperatures in KHSO4 uni-frankfurt.de

| Pressure Range | Rate of Change of Transition Temperature (dT/dP) | Rate of Change of Melting Temperature (dT/dP) |

| Up to 1.5 GPa | ~45 K/GPa | ~45 K/GPa |

| Above 1.5 GPa | ~-45 K/GPa | ~-45 K/GPa |

Chemical Reactivity and Transformation Mechanisms Involving Potassium Hydrogen Sulfate

Thermal Decomposition Pathways and Products

The thermal decomposition of potassium hydrogen sulfate (B86663) is a well-documented process that proceeds through distinct stages, yielding specific intermediate and final products. This transformation is highly dependent on temperature, leading to the formation of potassium pyrosulfate and eventually potassium sulfate.

When heated, potassium hydrogen sulfate undergoes a dehydration reaction to form potassium pyrosulfate (K₂S₂O₇) and water. sciencemadness.orgwikipedia.orgwikipedia.org This initial decomposition step typically occurs at temperatures above its melting point of 197°C, generally in the range of 250-300°C. sciencemadness.org The reaction is as follows:

2 KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Upon further heating to temperatures above 600°C, the intermediate potassium pyrosulfate becomes unstable and decomposes. sciencemadness.orgwikipedia.orgwikipedia.org This second stage of decomposition yields potassium sulfate (K₂SO₄) and sulfur trioxide (SO₃). sciencemadness.orgwikipedia.orgwikipedia.org

K₂S₂O₇(s) → K₂SO₄(s) + SO₃(g)

Thermogravimetric analysis (TGA) has been employed to study these decomposition ranges. Research has shown that the decomposition of potassium pyrosulfate derived from KHSO₄ occurs in definite steps, and the temperature ranges can be influenced by the heating rate used during the analysis. utwente.nl Some studies have also detected the presence of an intermediate with the composition K₂SO₅ during the decomposition of potassium pyrosulfate. utwente.nlutwente.nl

| Reactant | Decomposition Temperature | Products |

|---|---|---|

| Potassium Hydrogen Sulfate (KHSO₄) | ~250-300°C | Potassium Pyrosulfate (K₂S₂O₇), Water (H₂O) |

| Potassium Pyrosulfate (K₂S₂O₇) | >600°C | Potassium Sulfate (K₂SO₄), Sulfur Trioxide (SO₃) |

The pyrolysis of potassium hydrogen sulfate to potassium pyrosulfate is not a simple, single-step event but rather a process that follows a multi-stage kinetic pathway. researchgate.net In-situ crystallography studies have revealed that the pyrolysis of KHSO₄ occurs via a three-step kinetic pathway, which is monitored by crystal-to-crystal phase transitions. researchgate.net

Differential thermal analysis (DTA) has identified structural phase transitions at approximately 100°C and 175°C, prior to the main decomposition. bibliotekanauki.pl An irreversible phase transition is confirmed to occur around 170°C. researchgate.net The pyrolysis process involves significant weight loss between 210°C and 800°C, attributed to the decomposition of KHSO₄ to produce a variety of compounds including K₂SO₄, K₂S₂O₇, H₂O, and SO₃. researchgate.net

Kinetic studies of pyrolysis often divide the process into distinct stages, each characterized by different reaction models and activation energies. This multi-step behavior is common in the thermal decomposition of complex solids. The pyrolysis process can be modeled by dividing it into stages based on the conversion rate, with different kinetic parameters for each stage.

Dehydration Reactions Catalyzed or Initiated by KHSO₄

Potassium hydrogen sulfate is an effective acid catalyst for various organic transformations, primarily due to the in-situ generation of hydrogen ions (H⁺) from the dissociation of the bisulfate ion (HSO₄⁻). researchgate.net Its utility as an inexpensive, easy-to-handle, and non-toxic solid acid catalyst has been demonstrated in numerous reactions, particularly dehydration reactions. researchgate.net

A notable application of KHSO₄ as a dehydration catalyst is in the conversion of glycerol (B35011) to acrolein. youtube.com This acid-catalyzed reaction involves the removal of two water molecules from the glycerol molecule. youtube.com KHSO₄, acting as a dehydrating agent, facilitates this transformation when heated with glycerol. youtube.com

The reaction proceeds as follows:

C₃H₈O₃ (glycerol) --(KHSO₄, Heat)--> C₃H₄O (acrolein) + 2 H₂O

The catalytic dehydration of glycerol to acrolein is a key process for converting biomass-derived glycerol into a valuable chemical intermediate. nih.govmdpi.com The efficiency of this reaction is dependent on the acidic properties of the catalyst. nih.gov Solid acid catalysts like KHSO₄ are suitable for liquid-phase dehydration of glycerol. nih.gov

Reactions with Complex Matrices and Inorganic Compounds

Potassium hydrogen sulfate can react with various inorganic compounds, particularly in the solid state at elevated temperatures. These reactions are important in industrial processes, such as the production of fertilizers.

The interaction between ammonium (B1175870) bisulfate (NH₄HSO₄) and potassium chloride (KCl) has been studied to understand the kinetics for producing potassium sulfate. espublisher.comespublisher.com While this reaction does not directly involve KHSO₄ as a reactant, the study of hydrosulfates provides analogous insights into the kinetic behavior of such systems. espublisher.comespublisher.com The reaction is kinetically limited and proceeds through several stages. espublisher.comespublisher.com

The process can be described by distinct periods:

Incubation Period: An initial exchange reaction occurs between the components without the release of gas. espublisher.comespublisher.com

Main Interaction Period: This stage begins with the evolution of gaseous products and the formation of a double salt, which subsequently decomposes into potassium and ammonium sulfates. espublisher.comespublisher.com

Third Stage: Involves the pyrolysis of ammonium sulfate. espublisher.comespublisher.com

Kinetic studies have determined the apparent activation energy (Ea) for different stages of the reaction between ammonium bisulfate and potassium chloride. espublisher.comespublisher.com

| Reaction Stage | Temperature Range (°C) | Apparent Activation Energy (Ea) (Cal/mol) |

|---|---|---|

| Incubation Period | 187 - 260 | 4385 |

| Main Period (linear section) | - | 21848 |

The interaction of potassium chloride with ammonium hydrosulfate at equal molar ratios in the temperature range of 157–260°C leads to the formation of a double salt, ammonium-potassium sulfate (NH₄KSO₄). openchemicalengineeringjournal.com Above 260°C, this double salt decomposes into its constituent sulfates, accompanied by the pyrolysis of ammonium sulfate. openchemicalengineeringjournal.com

Calcination Reactions with Coal Fly Ash for Material Extraction

Potassium hydrogen sulfate (KHSO₄) plays a significant role in the extraction of valuable materials, particularly alumina (B75360) (Al₂O₃), from industrial byproducts like coal fly ash (CFA). mdpi.comdntb.gov.uaresearchgate.net Coal fly ash often contains significant amounts of alumina and silica (B1680970) in the form of highly stable mineral phases like mullite (B73837) and corundum, which makes direct extraction difficult. mdpi.comijsra.net Calcination with KHSO₄ provides an effective method to break down these inert phases at relatively low temperatures. mdpi.comsemanticscholar.org

The process involves mixing coal fly ash with potassium hydrogen sulfate and heating the mixture. This thermal treatment, or calcination, initiates chemical reactions that transform the insoluble aluminum compounds in the fly ash into water-soluble forms. mdpi.comresearchgate.net Research has shown that KHSO₄ significantly contributes to the degradation of the mullite and corundum phases within the coal fly ash. mdpi.comresearchgate.net

Several factors influence the efficiency of material extraction during this process, including the calcination temperature, the duration of the calcination, and the molar ratio of potassium hydrogen sulfate to alumina in the coal fly ash. mdpi.comdntb.gov.ua Studies have demonstrated that optimizing these parameters is crucial for maximizing the yield of extracted alumina. For instance, a high extraction efficiency of 92.8% has been achieved under specific laboratory conditions. mdpi.comresearchgate.netsemanticscholar.org This low-temperature calcination technology presents an alternative to traditional high-temperature sintering methods, which are often energy-intensive and can lead to the emission of toxic gases. mdpi.comdntb.gov.ua

The reaction between KHSO₄ and the aluminous components of coal fly ash results in a calcined product where the aluminum is present in a new, soluble chemical form, facilitating its subsequent separation and recovery. researchgate.net The remaining solid residue after leaching is primarily composed of silica (SiO₂). mdpi.com

Mechanisms of Alumina Extraction via KHSO₄ Calcination

The extraction of alumina from coal fly ash using potassium hydrogen sulfate calcination is based on a distinct chemical transformation. The core mechanism involves the conversion of aluminum oxide (Al₂O₃), present in the stable mullite and corundum phases of the fly ash, into a soluble potassium aluminum sulfate salt. mdpi.comresearchgate.net

During calcination, potassium hydrogen sulfate first undergoes thermal decomposition. At temperatures around 199°C and 217°C, KHSO₄ melts and begins to convert into potassium pyrosulfate (K₂S₂O₇). mdpi.comsemanticscholar.org This species is a key reactant in the subsequent breakdown of the alumina-containing minerals.

The reaction with alumina from the coal fly ash proceeds to form potassium aluminum sulfate, specifically K₃Al(SO₄)₃, which is soluble in water. mdpi.comresearchgate.net This transformation is the fundamental principle that allows for the separation of aluminum from the insoluble silica-based matrix of the fly ash.

| Parameter | Optimal Value | Alumina Extraction Efficiency (%) |

| KHSO₄/Al₂O₃ Molar Ratio | 7:1 | 92.8 |

| Calcination Temperature | 230 °C | 92.8 |

| Calcination Time | 3 hours | 92.8 |

This data is based on findings from low-temperature calcination studies of coal fly ash with potassium hydrogen sulfate. mdpi.comresearchgate.netsemanticscholar.org

Kinetic studies of this reaction indicate that the Avrami–Erofeev equation provides the best fit for the experimental data, with a calculated activation energy of 28.36 kJ/mol. mdpi.comresearchgate.net This relatively low activation energy underscores the effectiveness of KHSO₄ in facilitating the decomposition of the otherwise stable aluminosilicate (B74896) phases in coal fly ash at lower temperatures. mdpi.com

Mechanisms of Catalytic Action in Organic Transformations

Potassium hydrogen sulfate is recognized as an efficient, inexpensive, and environmentally friendly solid acid catalyst for a variety of organic reactions. researchgate.neteurjchem.com Its catalytic activity stems from its nature as a Brønsted acid. In a reaction medium, the bisulfate ion (HSO₄⁻) can dissociate to provide a proton (H⁺), which is the key catalytic species. researchgate.netreddit.com This in situ generation of protons allows KHSO₄ to facilitate reactions that are typically catalyzed by strong acids. researchgate.net

The mechanism of action generally involves the protonation of a substrate molecule by the catalyst. For example, in the dehydration of an alcohol, the H⁺ ion from KHSO₄ protonates the hydroxyl (-OH) group of the alcohol. reddit.com This converts the hydroxyl group into a much better leaving group (H₂O), facilitating its elimination and the formation of an alkene.

KHSO₄ has proven effective in numerous organic syntheses, often affording products in excellent yields with high selectivity under mild or even solvent-free conditions. researchgate.netrsc.org This latter characteristic is a significant advantage in the context of green chemistry, as it minimizes waste and simplifies product work-up. researchgate.net

Examples of organic transformations catalyzed by potassium hydrogen sulfate include:

Acylal (1,1-diacetate) Formation: KHSO₄ catalyzes the reaction of aldehydes with acetic anhydride (B1165640) to form 1,1-diacetates. The reaction is chemo-selective, as ketones are not affected under the same conditions. rsc.orgresearchgate.net

Pechmann Condensation: It serves as an effective catalyst for the condensation of phenols with β-ketoesters to synthesize coumarins, an important class of heterocyclic compounds. researchgate.net

Quinoxaline (B1680401) Synthesis: The compound catalyzes the condensation of α-diketones and 1,2-diamines to produce quinoxaline derivatives at room temperature. researchgate.net

Hydroarylation of Styrenes: KHSO₄ acts as a reusable heterogeneous catalyst for the addition of arenes to styrenes. semanticscholar.org

The use of KHSO₄ as a solid catalyst offers several practical benefits, including ease of handling, non-toxicity, and high reactivity. researchgate.neteurjchem.com Its heterogeneous nature in some applications allows for easy separation from the reaction mixture and potential for recycling, further enhancing its appeal as a sustainable catalytic option. semanticscholar.org

Catalytic Applications of Potassium Hydrogen Sulfate in Organic Synthesis

General Principles of KHSO4 as an Acidic Catalyst

Potassium hydrogen sulfate (B86663) serves as an effective and versatile solid acid catalyst in numerous organic reactions. researchgate.netwikipedia.org Its catalytic activity is attributed to the presence of the hydrogen sulfate ion (HSO₄⁻), which can donate a proton to facilitate reactions. It is considered a Brønsted acid and has been successfully employed in various acid-catalyzed transformations. researchgate.net

In the synthesis of 2-arylchromones, the KHSO4 catalyst has been shown to be easily separated from the reaction mixture and can be reused in subsequent reactions without a discernible decrease in its catalytic activity. nih.govespublisher.com Studies have demonstrated that the catalyst's performance remains constant over consecutive batches. nih.govespublisher.com Similarly, in the production of dehydrated castor oil, the KHSO4 catalyst can be reused for up to five cycles with only a minor loss in activity, which can be compensated for by the addition of a small amount of fresh catalyst. encyclopedia.pub Research on furfural (B47365) production also highlights the stability and reusability of KHSO4, where it was successfully reused for five successive times with the recovered catalyst showing the same activity as the fresh catalyst. researchgate.net The ease of recovery, often through simple filtration, and the consistent performance upon reuse make KHSO4 an economically and environmentally attractive catalytic option. nih.govespublisher.com

Table 1: Catalyst Reusability in Various Reactions

| Reaction | Number of Cycles | Outcome |

|---|---|---|

| Dehydration of Castor Oil | 5 | 81% conversion achieved after the 5th reuse. encyclopedia.pub |

| Furfural Production | 5 | Recovered catalyst had the same activity as fresh catalyst. researchgate.net |

| Sulfonation of Aromatic Compounds | 4-5 | Slight reduction in catalytic activity. asianpubs.org |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsart.com Catalysis is a cornerstone of green chemistry, and potassium hydrogen sulfate exemplifies many of its core tenets. ijsart.com

KHSO4 is widely recognized as an inexpensive, eco-friendly, non-toxic, and easy-to-handle catalyst. researchgate.net Its low cost and ready availability make it a viable alternative to more expensive and hazardous catalysts. As a solid, non-volatile, and non-corrosive salt, it is safer to handle, transport, and store compared to many conventional liquid acid catalysts like sulfuric acid. wikipedia.orgnih.gov

The use of KHSO4 often allows for reactions to be conducted under solvent-free conditions, which is a key aspect of green synthesis as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Furthermore, as a heterogeneous catalyst, KHSO4 is easily separated from the reaction mixture, simplifying product purification and minimizing waste generation. ijsart.com These attributes position potassium hydrogen sulfate as a sustainable catalyst for various organic transformations.

Specific Organic Reaction Pathways and Substrate Scope

Potassium hydrogen sulfate has proven to be an efficient catalyst for a range of organic reactions, particularly in the synthesis of heterocyclic compounds through condensation reactions.

Chromones and their derivatives, such as flavones (a class of 2-arylchromones), are an important class of naturally occurring compounds with a wide array of biological activities. espublisher.com The synthesis of these molecules is of great interest, and KHSO4 has been employed as a highly effective catalyst for this purpose.

An efficient and environmentally friendly procedure for the synthesis of 2-arylchromones involves the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones using KHSO4 as a catalyst under solvent-free conditions. espublisher.com This method is noted for its simplicity, clean reaction profile, and the excellent yields of the desired products. nih.gov The reaction is typically carried out by heating a mixture of the substrate and the catalyst. The optimal amount of KHSO4 was found to be crucial for maximizing the yield. nih.gov This solvent-free approach, coupled with the recyclability of the catalyst, presents a sustainable alternative to traditional methods that often use corrosive and soluble mineral acids. nih.govespublisher.com

Table 2: KHSO4-Catalyzed Synthesis of 2-Arylchromones

| Substrate | Product | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione | Flavone | 120 | 120 | 98 |

| 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione | 6-Methylflavone | 110 | 120 | 95 |

| 1-(2-hydroxy-5-chlorophenyl)-3-phenyl-1,3-propanedione | 6-Chloroflavone | 110 | 120 | 92 |

| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | 4'-Methoxyflavone | 110 | 120 | 88 |

Data derived from research on solvent-free synthesis using KHSO4. nih.govespublisher.com

Coumarins are another significant class of heterocyclic compounds with diverse pharmacological properties. researchgate.net The Pechmann condensation is a classic and widely used method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net

Potassium hydrogen sulfate has been successfully utilized as a catalyst for the Pechmann condensation, offering a simple, cost-effective, and solvent-free route to substituted coumarins. researchgate.netresearchgate.net This method serves as a green alternative to conventional catalysts like concentrated sulfuric acid, which are corrosive and lead to environmental concerns. asianpubs.orgresearchgate.net The reaction proceeds by heating a mixture of the phenol, β-ketoester, and KHSO4, resulting in good isolated yields of the coumarin (B35378) products. researchgate.net The use of KHSO4 avoids the formation of by-products and the long reaction times associated with some traditional methods, making it an attractive option for the synthesis of this important class of compounds. researchgate.net

Condensation Reactions

Synthesis of Quinoxaline (B1680401) Derivatives

Potassium hydrogen sulfate (KHSO4) has been identified as an effective promoter for a simple, environmentally friendly, and highly efficient synthesis of functionalized quinoxaline derivatives. ijsrst.comijsrst.com This method utilizes water as a solvent, aligning with the principles of green chemistry. ijsrst.com Quinoxalines are a significant class of biologically active compounds found in various antibiotics and are used as dyes, organic semiconductors, and electroluminescent materials. ijsrst.com

The synthesis involves the condensation reaction of 1,2-diamines with α-hydroxy ketones. The use of KHSO4 as a promoter in water represents a novel approach in this transformation. ijsrst.comijsrst.com This protocol has been successfully employed to synthesize a small library of quinoxaline conjugates, highlighting its effectiveness. ijsrst.com The method stands out due to its simplicity and efficiency compared to other catalytic systems used for quinoxaline synthesis. ijsrst.com

Oxidative Condensation for 2-Arylsubstituted Benzimidazoles

Potassium hydrogen sulfate serves as an efficient and inexpensive promoter for the one-pot synthesis of 2-arylsubstituted benzimidazoles. clockss.orgdoi.org This reaction proceeds via the oxidative condensation of o-phenylenediamine (B120857) with various aldehydes. clockss.org Benzimidazole derivatives are of significant interest due to their wide range of biological and pharmaceutical activities. clockss.orgnih.gov

The method involves mixing o-phenylenediamine and an aldehyde in dimethylformamide (DMF), followed by the addition of KHSO4 and heating. clockss.org The reaction is typically conducted at 80°C and is monitored by thin-layer chromatography (TLC). clockss.org This process is advantageous due to its simple and convenient procedure, the use of an inexpensive promoter, easy purification, and shorter reaction times compared to other methods that may require harsh conditions or expensive catalysts. clockss.orgdoi.org The reaction has been shown to be effective for a variety of aromatic and cinnamyl aldehydes, affording the corresponding 2-substituted benzimidazoles in good yields. clockss.org

| Aldehyde Reactant | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 40 | 94 |

| 4-Chlorobenzaldehyde | 40 | 95 |

| 4-Methylbenzaldehyde | 45 | 93 |

| 4-Methoxybenzaldehyde | 45 | 92 |

| 4-Nitrobenzaldehyde | 30 | 96 |

| Cinnamaldehyde | 50 | 90 |

Data synthesized from research findings. clockss.org

Carbonyl Protection and Deprotection

Chemo-selective Preparation of 1,1-Diacetates from Aldehydes

Potassium hydrogen sulfate is an effective catalyst for the chemo-selective preparation of 1,1-diacetates, also known as acylals, from a variety of aliphatic and aromatic aldehydes. rsc.orgmq.edu.aursc.org This transformation is a crucial method for protecting carbonyl groups during the synthesis of complex molecules, as 1,1-diacetates are stable in neutral and basic conditions. rsc.org

The reaction is typically carried out under solvent-free conditions, presenting a green and environmentally friendly protocol. rsc.orgrsc.orgresearchgate.net Aldehydes react with acetic anhydride (B1165640) in the presence of a catalytic amount of KHSO4 to produce the corresponding geminal diacetates in good to excellent yields. rsc.orgmq.edu.au A key advantage of this method is its high chemo-selectivity; ketones are not affected under the same reaction conditions, allowing for the selective protection of aldehydes in the presence of ketones. rsc.orgmq.edu.aursc.org The process is characterized by its simplicity, mild conditions, and effectiveness. rsc.org

| Aldehyde Reactant | Time (min) | Yield (%) |

|---|---|---|

| 4-Chlorobenzaldehyde | 15 | 95 |

| 4-Nitrobenzaldehyde | 10 | 98 |

| Benzaldehyde | 30 | 92 |

| Cinnamaldehyde | 45 | 90 |

| Butyraldehyde | 120 | 85 |

Data synthesized from research findings. rsc.org

Acetalization and Ketalization of Aldehydes and Ketones

The formation of acetals and ketals is a common and essential method for protecting aldehydes and ketones in organic synthesis. nih.govacs.org This acid-catalyzed reaction involves treating the carbonyl compound with an alcohol. nih.govyoutube.com Potassium hydrogen sulfate, as a solid acid catalyst, is known to facilitate such transformations. researchgate.net

The process requires an acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an alcohol. nih.govacs.org While traditional acid catalysts like sulfuric acid or hydrochloric acid are effective, they can be corrosive. nih.govacs.org KHSO4 offers a milder, easy-to-handle alternative for these protection reactions. The reaction is reversible and typically driven to completion by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com

Deprotection of Tert-Butyldimethylsilyl Ethers

Potassium hydrogen sulfate provides a mild, efficient, and inexpensive method for the selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers, regenerating the corresponding alcohols in excellent yields. oup.com TBDMS ethers are widely used as protecting groups for hydroxyl functions in organic synthesis. researchgate.net

The deprotection protocol involves treating the TBDMS ether with KHSO4 in 30% aqueous methanol (B129727) at room temperature. oup.com This method demonstrates high selectivity, for instance, allowing for the cleavage of primary TBDMS ethers in the presence of other protecting groups. organic-chemistry.org The use of KHSO4 is a significant improvement over other reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which can be corrosive and toxic. researchgate.net

| Substrate (TBDMS Ether of) | Time (h) | Yield (%) |

|---|---|---|

| Benzyl alcohol | 1.0 | 98 |

| 4-Chlorobenzyl alcohol | 1.5 | 96 |

| Cyclohexanol | 2.0 | 95 |

| Menthol | 3.0 | 92 |

| Phenol | 2.5 | 94 |

Data synthesized from research findings. oup.com

Esterification Reactions

Potassium hydrogen sulfate is utilized as an effective solid acid catalyst in Fischer esterification reactions, which involve the conversion of carboxylic acids and alcohols into esters. researchgate.netmasterorganicchemistry.comnih.gov This method is applicable to both aliphatic and aromatic dicarboxylic acids reacting with monohydric alcohols. google.com

The use of KHSO4 as a catalyst offers several advantages over traditional mineral acids like sulfuric acid. google.com Being a solid, it can be easily separated from the reaction mixture by filtration, which simplifies product purification and work-up. google.com It is also less corrosive to industrial equipment. google.com The reaction is typically performed by heating the mixture of the carboxylic acid, alcohol, and catalytic KHSO4 under reflux. google.com The catalyst maintains high activity and can be recovered and reused, making the process cost-effective and environmentally friendly. researchgate.netgoogle.com The reaction conditions, such as temperature and molar ratios of reactants, can be optimized to achieve high yields of the desired esters. For instance, reaction temperatures may range from 80°C to 180°C, with reaction times between 0.5 to 8 hours. google.com

Fischer Esterification Applications

Potassium hydrogen sulfate serves as an efficient heterogeneous acid catalyst for Fischer esterification, the process of forming an ester from a carboxylic acid and an alcohol. As a solid acid, KHSO₄ offers advantages such as ease of handling, simple separation from the reaction mixture, and reduced equipment corrosion compared to traditional mineral acids like sulfuric acid. Although its application is broad, specific documented uses highlight its effectiveness. For instance, it has been successfully employed in the synthesis of various esters, demonstrating its utility as a green and practical alternative to homogeneous catalysts. The mechanism follows the typical acid-catalyzed pathway where the proton from KHSO₄ protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Synthesis of Propyl Gallate

A significant application of potassium hydrogen sulfate is in the synthesis of propyl gallate, an important antioxidant used in the food, cosmetic, and pharmaceutical industries. researchgate.netnewcastle.edu.aumdpi.com Propyl gallate is synthesized via the Fischer esterification of gallic acid with n-propanol, and KHSO₄ has been identified as an effective heterogeneous catalyst for this transformation. researchgate.netnewcastle.edu.au

Research has been conducted to optimize the reaction conditions for this synthesis. researchgate.net Key parameters that were investigated include reaction temperature, reaction time, the molar ratio of reactants, and the amount of catalyst used. The optimal conditions were determined to be a reaction temperature of 100°C, a reaction time of 12 hours, a gallic acid to n-propanol molar ratio of 1.0:12, and a gallic acid to KHSO₄ molar ratio of 1.0:0.40. researchgate.netmdpi.com Under these optimized conditions, propyl gallate was synthesized in a yield of 80.2%. researchgate.netmdpi.com

The following tables summarize the findings from the optimization studies.

Effect of Reaction Temperature on Propyl Gallate Yield researchgate.net

| Entry | Temperature (°C) | Isolated Yield (%) |

|---|---|---|

| 1 | 70 | 51.2 |

| 2 | 85 | 60.5 |

| 3 | 100 | 68.1 |

| 4 | >105 | 62.9 |

Reaction conditions: 12 h, gallic acid (10.0 mmol), n-propanol (100.0 mmol), KHSO₄ (2.0 mmol).

Effect of Catalyst Dosage on Propyl Gallate Yield researchgate.net

| Entry | KHSO₄:Gallic Acid (Mole Ratio) | Isolated Yield (%) |

|---|---|---|

| 1 | 0.1:1 | 68.3 |

| 2 | 0.2:1 | 72.2 |

| 3 | 0.3:1 | 79.8 |

| 4 | 0.4:1 | 80.2 |

| 5 | 0.5:1 | 80.2 |

Reaction conditions: 100°C, 12 h, gallic acid (10.0 mmol), n-propanol (120.0 mmol).

This method presents a green, straightforward, and economical route for producing propyl gallate, avoiding the need for more corrosive or expensive catalysts. researchgate.netresearchgate.net

Conversion of Primary Amides to Esters

Potassium hydrogen sulfate also promotes the selective conversion of primary amides to their corresponding esters. semanticscholar.orgresearchgate.netsemanticscholar.org This transformation, an acid-promoted alcoholysis, is effective for both aliphatic and aromatic primary amides, which are readily converted by refluxing in a primary alcohol with solid KHSO₄. semanticscholar.orgresearchgate.net

This method shows significant selectivity for primary amides. Under the same reaction conditions, secondary amides result in complex mixtures, while tertiary amides remain inert. semanticscholar.orgresearchgate.net The use of primary alcohols like methanol and ethanol (B145695) gives high yields. semanticscholar.org However, the reaction is less effective with secondary alcohols such as isopropyl alcohol, which leads to slower rates and lower yields, and fails with tertiary alcohols. researchgate.net The solid nature of KHSO₄ is crucial, as it promotes the reaction more effectively than when it is dissolved, suggesting the reaction likely occurs on the catalyst's surface. semanticscholar.org

The reaction was optimized using 2-(naphthalen-1-yl)acetamide with varying equivalents of KHSO₄ in refluxing methanol. The results indicated that 8 equivalents of the catalyst provided the best outcome, leading to complete reaction in 12 hours. semanticscholar.org

Conversion of Various Primary Amides to Methyl Esters using KHSO₄/Methanol semanticscholar.org

| Entry | Amide Substrate | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 2-Phenoxyacetamide | 18 | 94 |

| 2 | 2-(Naphthalen-1-yl)acetamide | 12 | 96 |

| 3 | 2-Phenylacetamide | 12 | 91 |

| 4 | Dodecanamide | 48 | 85 |

| 5 | Benzamide | 12 | 97 |

| 6 | 4-Methoxybenzamide | 12 | 98 |

| 7 | 4-Nitrobenzamide | 12 | 96 |

Reaction conditions: Amide (1 mmol), KHSO₄ (8 mmol), refluxing methanol (15 mL).

This protocol provides a simple and efficient method for the selective alcoholysis of primary amides, capitalizing on the properties of KHSO₄ as a solid acid catalyst. semanticscholar.orgresearchgate.net

Oxidation and Functionalization Reactions

Beyond esterification, potassium hydrogen sulfate is involved in various oxidation and functionalization reactions, acting either as a catalyst or a mediator to facilitate key transformations.

Electrophilic Thiocyanation of Aromatic and Heteroaromatic Compounds

Potassium hydrogen sulfate is used as a catalyst in the electrophilic thiocyanation of aromatic and heteroaromatic compounds. tandfonline.com In a system utilizing ammonium (B1175870) metavanadate and ammonium thiocyanate (B1210189), KHSO₄ serves as an inexpensive, eco-friendly, and non-toxic catalyst to promote the reaction. tandfonline.com This method allows for the regioselective introduction of a thiocyanate (-SCN) group onto various aromatic rings. tandfonline.com

The reaction proceeds smoothly, affording good yields of the desired thiocyanated products. tandfonline.com The protocol is versatile, proving effective under conventional heating as well as under ultrasonically assisted and microwave-assisted conditions, which significantly reduce reaction times. tandfonline.com For example, reactions that require around 8 hours under conventional heating can be completed in 30 minutes with sonication or as quickly as 90 seconds with microwave assistance. tandfonline.com The use of aqueous bisulfate medium further enhances the green credentials of this synthetic route. tandfonline.com

Selective Oxidation of Polyols

Potassium hydrogen sulfate plays a mediating role in the selective oxidation of polyols (alcohols with multiple hydroxyl groups). researchgate.netresearchgate.net Specifically, it has been studied in the oxidation of certain polyols by quinolinium-bound Cr(VI) reagents, such as quinolinium dichromate (QDC) and quinolinium chlorochromate (QCC). researchgate.netresearchgate.net

Kinetic studies of these reactions in an aqueous KHSO₄ medium revealed that the reaction follows second-order kinetics, being first order in both the polyol and the Cr(VI) reagent. researchgate.netresearchgate.net The concentration of potassium hydrogen sulfate has a direct impact on the reaction rate; a tenfold increase in the KHSO₄ concentration was found to increase the observed rate constant by a factor of ten, indicating a first-order dependence on [KHSO₄]. researchgate.net This suggests that KHSO₄ is not merely a medium but an active participant in the reaction mechanism, likely by protonating the chromium-bound species to generate a more potent oxidant. The reactions proceed without the formation of free radical intermediates. researchgate.net

Formation of Other Heterocyclic Compounds

The catalytic activity of potassium hydrogen sulfate extends to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

One notable application is the synthesis of quinoxalines. ijsrst.comijsrst.com Quinoxalines and their derivatives are important nitrogen-containing heterocycles with a wide range of biological activities, including antimicrobial and anticancer properties. ijsrst.com A simple, efficient, and green method for synthesizing functionalized quinoxalines has been developed using KHSO₄ as a promoter in water. ijsrst.comijsrst.com This protocol involves the condensation of 1,2-diamines with α-hydroxy ketones at 60°C, which proceeds smoothly to give the corresponding quinoxaline derivatives in high yields and with short reaction times. ijsrst.com

Potassium hydrogen sulfate has also been utilized as a catalyst for the Biginelli reaction, a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net These compounds are of significant pharmacological interest. The KHSO₄-catalyzed procedure involves the condensation of an aldehyde, a β-ketoester (or other active methylene (B1212753) compound), and urea (B33335) under solvent-free conditions, offering an efficient and environmentally friendly route to these valuable heterocycles. researchgate.net Another approach uses KHSO₄ as a promoter in ethylene (B1197577) glycol, which is effective for a wide range of aldehydes and 1,3-dicarbonyl compounds, yielding products in 85-95% yields within two hours. amazonaws.com

Theoretical and Computational Chemistry Studies on Potassium Hydrogen Sulfate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical bonding, stability, and reactivity of the hydrogen sulfate (B86663) (HSO₄⁻) ion, the key anionic component of potassium hydrogen sulfate.

Quantum chemical calculations, including both density functional theory (DFT) and ab initio molecular orbital theory, have been employed to investigate the properties of the HSO₄⁻ anion. Theoretical studies have determined that the HSO₄⁻ ion possesses Cₛ symmetry, with the OSO₃ unit having a local C₃ᵥ symmetry. researchgate.net DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311+G(d,p), have been utilized to model the geometry and electronic structure of the ion pair in compounds like pyridinium (B92312) hydrogen sulfate, providing insights into the electrostatic potential and electron transfer dynamics between the cation and the HSO₄⁻ anion. researchgate.net

Computational studies confirm the high stability of the HSO₄⁻ ion. This stability is quantified by its high electron affinity, which has been theoretically predicted and experimentally confirmed. researchgate.net Theoretical approaches are also crucial for studying the stability of HSO₄⁻ in various environments, such as in hydrated clusters ([HSO₄⁻(H₂O)ₙ]). DFT models are used to compute the total electronic energies of these clusters, revealing how the ion is stabilized by interactions with surrounding water molecules. acs.org

| Property | Theoretical Value/Finding | Computational Method | Source |

|---|---|---|---|

| Symmetry | Cₛ | DFT / Ab Initio | researchgate.net |

| Electron Affinity | Calculated value in good agreement with experimental 4.75(0.10) eV | DFT / CCSD(T) | researchgate.net |

| Stability in Clusters | Stabilized by interactions with H₂O and H₂SO₄ molecules | DFT | acs.org |

Vibrational Spectra Simulations and Mode Assignments

Computational simulations of vibrational spectra are essential for interpreting experimental data from techniques like FTIR and Raman spectroscopy. These simulations allow for the precise assignment of vibrational modes to specific atomic motions within the HSO₄⁻ ion.

DFT and ab initio methods are widely used to calculate the harmonic vibrational frequencies of molecules and crystalline solids. researchgate.netnih.gov For potassium hydrogen sulfate, computational methods can predict the vibrational wavenumbers associated with the HSO₄⁻ group. Experimental FTIR studies have identified characteristic vibrational bands for the HSO₄⁻ group in KHSO₄ crystals at wavenumbers including 868, 1007, and 1410 cm⁻¹. researchgate.net Theoretical calculations aim to reproduce these experimental frequencies, although scaling factors are sometimes applied to correct for anharmonicity and limitations in the theoretical model. researchgate.networktribe.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation. researchgate.net

Each calculated vibrational frequency corresponds to a specific normal mode, which describes a collective motion of atoms. By visualizing these modes, a direct correlation between the vibrational spectra and the structural features of the HSO₄⁻ ion can be established. For instance, specific bands are assigned to S-O-H bond deformations, symmetric and asymmetric stretching of the SO₃ group, and S-OH stretching. Experimental studies on KHSO₄ have identified bands corresponding to HSO₄⁻ groups, with specific wavenumbers assigned to these characteristic vibrations. researchgate.net Theoretical analysis confirms that the local environment and hydrogen bonding significantly influence these vibrational frequencies. bibliotekanauki.pl

| Wavenumber (cm⁻¹) | Assignment/Associated Group | Source |

|---|---|---|

| 868 | HSO₄⁻ group vibrations | researchgate.net |

| 1007 | HSO₄⁻ group vibrations | researchgate.net |

| 1410 | HSO₄⁻ group vibrations | researchgate.net |

| 3026 | O-H bond deformations | researchgate.net |

Thermodynamic and Energetic Analyses

Computational chemistry enables the calculation of thermodynamic properties, providing insight into the stability of compounds and the energetics of chemical reactions, such as thermal decomposition.

Theoretical methods can be used to calculate the reaction enthalpies (ΔH) and Gibbs free energies (ΔG) for the decomposition of potassium hydrogen sulfate. These calculations are crucial for predicting the temperature at which decomposition becomes favorable and for determining the equilibrium constants of the reaction. The primary thermal decomposition of solid potassium hydrogen sulfate proceeds via the formation of potassium pyrosulfate (K₂S₂O₇) and water vapor, as shown in the following reaction:

2KHSO₄(s) → K₂S₂O₇(s) + H₂O(g)

Energetics of Adsorption Phenomena (e.g., on Sulfate Crystals)

Theoretical investigations into the adsorption of molecules on the surfaces of crystals, such as potassium hydrogen sulfate, are predominantly carried out using quantum mechanical computational methods, with Density Functional Theory (DFT) being a primary tool. bragitoff.com These studies provide fundamental insights into the surface chemistry, catalytic activity, and material stability by calculating the energetics and electronic structures of the adsorbent-adsorbate systems.

The core of this theoretical approach involves calculating the adsorption energy (Eads), which quantifies the strength of the interaction between a molecule (adsorbate) and the crystal surface (adsorbent). This is typically determined by the formula:

Eads = Eslab+adsorbate - (Eslab + Eadsorbate)

where Eslab+adsorbate is the total energy of the optimized system with the molecule adsorbed on the crystal slab, Eslab is the energy of the clean crystal slab, and Eadsorbate is the energy of the isolated molecule in the gas phase. youtube.com A negative adsorption energy signifies an exothermic and thus favorable adsorption process. bragitoff.comyoutube.com

DFT calculations can elucidate several key aspects of adsorption phenomena:

Identification of Stable Adsorption Sites: By placing the adsorbate molecule at various high-symmetry sites on the crystal surface (e.g., on top of a surface atom, bridging two atoms, or in a hollow site) and optimizing the geometry, the most energetically favorable adsorption configuration can be identified. nih.gov

Bonding Mechanisms: Analysis of the charge density difference and the projected density of states (PDOS) reveals the nature of the chemical bonding, distinguishing between physisorption (weak van der Waals forces) and chemisorption (covalent or ionic bond formation). nih.gov

Geometric and Electronic Perturbations: Adsorption can induce changes in the geometry of both the adsorbate and the surface. DFT can quantify changes in bond lengths and angles, as well as the transfer of electronic charge between the molecule and the surface, often analyzed through methods like Bader charge analysis. nih.gov

While specific DFT studies detailing the adsorption energetics on potassium hydrogen sulfate crystals are not widely present in the public domain, the methodology is well-established. For instance, studies on sulfate adsorption on various metal oxides have successfully calculated adsorption energies and identified the most stable binding configurations, confirming that adsorption is an energetically favorable and spontaneous process. eeer.org Similarly, research into the adsorption of molecules like SO₂ on different crystal facets shows that adsorption energies can vary significantly depending on the surface termination, highlighting the complexity of these interactions. nih.gov

Table 1: Key Parameters Obtained from DFT Calculations of Adsorption Phenomena.

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Adsorption Energy (Eads) | The energy released or absorbed when a molecule binds to a surface. | Total Energy Calculations (DFT) | Indicates the stability and favorability of adsorption (negative values are favorable). youtube.com |

| Bond Lengths & Angles | Geometric parameters of the adsorbate and surface atoms. | Geometry Optimization | Reveals structural changes upon adsorption, indicating the strength of interaction. nih.gov |

| Charge Transfer | Net gain or loss of electrons by the adsorbate and surface. | Bader Charge Analysis, Mulliken Population Analysis | Quantifies the electronic interaction and helps characterize the bond type (e.g., ionic, covalent). nih.gov |

| Density of States (DOS) | Distribution of electronic energy levels in the system. | Electronic Structure Calculation | Changes in DOS upon adsorption indicate orbital hybridization and the formation of chemical bonds. researchgate.net |

Computational Modeling of Proton Transport Mechanisms

Computational modeling, particularly ab initio molecular dynamics (AIMD) simulations, has become an indispensable tool for elucidating the atomic-level mechanisms of proton transport in solid-state conductors like potassium hydrogen sulfate. researchgate.netrsc.org These materials are known as solid acids and exhibit superprotonic conductivity at elevated temperatures, a phenomenon attributed to efficient proton migration through the crystal lattice. rsc.org

The primary mechanism for proton transport in this class of materials is the Grotthuss mechanism , also known as "proton hopping". rsc.orgwikipedia.org This is a structural diffusion process where a proton is transferred between adjacent host molecules or ions, rather than moving as an isolated entity. nih.gov Computational studies on analogous solid acids, such as Caesium Hydrogen Sulfate (CsHSO₄), have shown that the Grotthuss mechanism involves two critical, sequential steps:

Proton Transfer: A proton hops from a donor sulfate group (HSO₄⁻) to an adjacent acceptor sulfate group (SO₄²⁻), forming a new HSO₄⁻ group. This is an extremely rapid event. rsc.org

Structural Reorientation: The newly formed HSO₄⁻ group, which was previously the acceptor, rotates or reorients. This reorientation is crucial as it positions the proton to be donated to the next adjacent sulfate group, thereby enabling long-range, continuous proton transport through the crystal. rsc.org

Ab initio molecular dynamics simulations have revealed that the high proton conductivity in the high-temperature phases of these solid acids is a direct consequence of the dynamic interplay between rapid proton transfer rates and frequent reorientations of the sulfate (SO₄²⁻) anions. rsc.org In contrast, the low-temperature phases exhibit a more ordered and rigid hydrogen-bond network, which severely restricts anion reorientation and thus suppresses long-range proton diffusion. rsc.org

These computational models allow researchers to calculate key parameters that govern conductivity, such as the activation energy for proton diffusion and the diffusion coefficient itself. researchgate.net The results from AIMD simulations on related M₃H(SO₄)₂ systems (where M can be K, Rb, Cs) have shown excellent agreement with experimental data, validating the reliability of these computational approaches. researchgate.net Furthermore, these studies have identified that the pathways for proton diffusion can be complex, occurring both within crystallographic planes and between them. researchgate.net

Table 2: Computational Modeling of the Grotthuss Mechanism in Solid Acids.

| Component of Mechanism | Physical Process | Computational Approach | Key Insight from Modeling |

|---|---|---|---|

| Proton Transfer (Hopping) | A proton moves from one SO₄ group to an adjacent one. | Ab Initio Molecular Dynamics (AIMD) | Identifies the specific proton pathways and calculates the energy barrier for the hop. researchgate.net |

| Anion Reorientation | The acceptor SO₄ group rotates to become a potential donor. | AIMD, Phonon Spectra Analysis | Demonstrates that facile anion rotation is essential for long-range proton transport and is characteristic of the superprotonic phase. rsc.org |

| Long-Range Diffusion | A sequence of hops and reorientations leads to macroscopic charge transport. | AIMD Trajectory Analysis | Allows for the calculation of the proton diffusion coefficient and activation energy, which can be directly compared with experimental measurements. researchgate.net |

| Hydrogen Bond Network | The arrangement and dynamics of O-H···O bonds. | AIMD, Radial Distribution Functions | Shows that a dynamic, disordered hydrogen-bond network facilitates proton transfer, while a rigid network inhibits it. rsc.org |

Advanced Spectroscopic Characterization of Potassium Hydrogen Sulfate

Electronic Spectroscopy (UV-Vis) for Optical Characterization

Investigation of Optical Transmittance and Electronic Transitions

The optical properties of potassium hydrogen sulfate (B86663) (KHSO₄) single crystals are crucial for their potential use in optical applications. These properties are primarily investigated using UV-visible spectroscopy, which measures the transmittance and absorbance of light through the material as a function of wavelength.

Detailed research on potassium hydrogen sulfate crystals grown by the slow evaporation method has provided significant insights into their optical behavior. The UV-visible spectrum of a KHS crystal reveals high transparency in the visible region of the electromagnetic spectrum, a desirable characteristic for optical materials. The lower cut-off wavelength, which marks the beginning of significant absorption in the ultraviolet range, is a key parameter determined from this analysis. This absorption edge is associated with the energy required to excite electrons from the valence band to the conduction band of the material.

The optical band gap energy (Eg) is a fundamental electronic property derived from the absorption spectrum. It represents the minimum energy needed to create an electron-hole pair. The band gap is calculated from the UV-visible spectral data using the Tauc plot method, which relates the absorption coefficient to the photon energy. A study on KHS single crystals reported the band gap energy and various other linear optical constants, which are essential for designing and evaluating optical devices pnu.edu.ua. These constants include the refractive index, extinction coefficient, and dielectric constant, all of which describe how light propagates through and interacts with the crystal.

| Optical Parameter | Description |

|---|---|

| Optical Transmittance | High transparency in the visible light spectrum. |

| Band Gap Energy (Eg) | The minimum energy required for electronic excitation. Calculated from the absorption edge in the UV spectrum. |

| Refractive Index (n) | Describes how light propagates through the crystal. |

| Extinction Coefficient (K) | Measures the absorption of light as it passes through the material. |

| Dielectric Constant | Indicates the crystal's ability to store electrical energy in an electric field. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Potassium hydrogen sulfate is frequently used in organic synthesis as a solid acid catalyst or reagent. Its role is to facilitate reactions such as esterification, acetal (B89532) formation, and nitration. Following such a reaction, it is imperative to confirm the chemical structure of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for this purpose core.ac.ukunl.eduhyphadiscovery.com.

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus within a molecule influences its resonance frequency, resulting in a characteristic signal in the NMR spectrum known as the chemical shift (δ) unl.edu.